5-Oxohexyl Biotin

描述

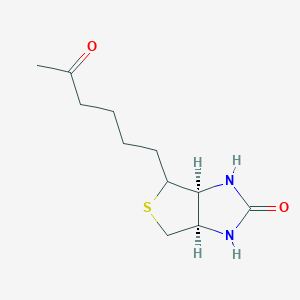

5-Oxohexyl Biotin, identified by the CAS number 1160188-05-5, is a biotinylated compound where the biotin molecule is attached to a 5-oxohexyl group. This compound is used in various scientific and industrial applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxohexyl Biotin typically involves the attachment of a 5-oxohexyl group to the biotin molecule. This can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require specific catalysts and solvents to ensure the successful attachment of the 5-oxohexyl group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

化学反应分析

Types of Reactions: 5-Oxohexyl Biotin can undergo several types of chemical reactions, including:

Oxidation: The ketone group in the 5-oxohexyl chain can be oxidized to form carboxylic acids.

Reduction: The ketone group can also be reduced to form alcohols.

Substitution: The biotin moiety can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted biotin derivatives.

科学研究应用

Drug Delivery Systems

5-Oxohexyl biotin is primarily recognized for its role in targeted drug delivery. The biotin receptor is overexpressed in many cancer cells, making it an attractive target for selective drug delivery.

- Mechanism : Biotin conjugates can be designed to link therapeutic agents to biotin, facilitating their uptake by biotin receptor-positive cells through receptor-mediated endocytosis. This method enhances the specificity and efficacy of drug delivery systems.

- Case Study : In a study involving biotinylated chemotherapeutics, compounds were synthesized that demonstrated high toxicity towards tumor cells while exhibiting lower toxicity towards non-target cells. The use of this compound as a linker significantly improved the transport capability of these drugs to cancer cells, showcasing its potential in developing novel antitumor therapies .

Cancer Therapy

The application of this compound extends into oncology, where it serves as a targeting moiety for cancer treatment.

- Biotinylated Conjugates : Research has shown that biotin can be effectively conjugated with various anticancer agents. For instance, a study reported the synthesis of a biotin-conjugated compound that inhibited tubulin polymerization, a critical process in cell division. This compound displayed significant antiproliferative activity against several tumor cell lines .

- Targeted Therapy : The ability of this compound to enhance the selectivity of chemotherapeutic agents is particularly beneficial in minimizing side effects associated with conventional chemotherapy. By targeting only the tumor cells, these conjugates reduce damage to healthy tissues .

Metabolic Disorders

Beyond oncology, this compound shows promise in addressing metabolic disorders.

- Role in Metabolism : As a derivative of biotin, it functions as a cofactor for carboxylases involved in critical metabolic pathways such as gluconeogenesis and fatty acid synthesis. This role is vital for maintaining metabolic homeostasis and energy production .

- Clinical Applications : High-dose biotin has been investigated for its therapeutic potential in conditions like multiple sclerosis and other neurometabolic diseases. Preliminary studies suggest that it may support myelin repair and protect against neurodegeneration . While results are mixed regarding its efficacy, ongoing research continues to explore its benefits .

Cosmetic Applications

This compound is also utilized in cosmetic formulations aimed at improving hair and skin health.

- Hair and Nail Strengthening : Biotin is widely marketed as a supplement for strengthening hair and nails. Although scientific evidence supporting these claims remains limited, its incorporation into topical products suggests potential benefits for enhancing hair growth and improving nail quality .

Data Summary Table

作用机制

The mechanism of action of 5-Oxohexyl Biotin involves its ability to bind to specific proteins and enzymes. The biotin moiety acts as a coenzyme in various biochemical processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The 5-oxohexyl group can interact with lipid membranes, facilitating the study of lipid-associated processes .

相似化合物的比较

Diamino Biotin (CAS No. 22342-46-7): Another biotin derivative used in various biochemical applications.

N-Biotinyl Dopamine (CAS No. 241142-94-9): A biotinylated compound used in neuroscience research.

Epibiotin (CAS No. 4375-00-2): A biotin analog used in various diagnostic assays.

Uniqueness of 5-Oxohexyl Biotin: this compound is unique due to its 5-oxohexyl group, which allows it to be incorporated into lipid bilayers and used in cross-linking experiments. This makes it particularly valuable in studies involving lipid dynamics and membrane interactions .

生物活性

5-Oxohexyl biotin, a derivative of biotin (vitamin B7), has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an oxohexyl side chain that may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of Biotin and Its Derivatives

Biotin plays a crucial role in various metabolic processes as a cofactor for carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. It is also implicated in gene regulation through the biotinylation of histones, which affects chromatin stability and gene expression . The introduction of side chains, such as in this compound, may enhance or modify these activities.

1. Enzymatic Cofactor Activity

This compound is expected to function similarly to biotin as a cofactor for key metabolic enzymes. Its ability to facilitate carboxylation reactions is vital for energy metabolism and biosynthesis.

2. Gene Regulation

Research indicates that biotin can influence the expression of over 2000 genes in human cells . The addition of the oxohexyl group may alter its binding affinity or specificity towards certain proteins or enzymes involved in transcriptional regulation.

1. Neurological Disorders

High doses of biotin have been explored for their therapeutic potential in neurological conditions such as multiple sclerosis (MS). In a pilot study, patients receiving high doses (300 mg/day) exhibited improvements in symptoms related to MS . Although the efficacy of biotin has been debated, its derivatives like this compound might offer enhanced benefits due to structural modifications.

2. Diabetes Management

Biotin supplementation has shown promise in improving glycemic control among diabetic patients . The potential effects of this compound on glucose metabolism warrant further investigation.

Case Study 1: Multiple Sclerosis

A small open-label study involving patients with progressive MS indicated that high-dose biotin could lead to significant clinical improvements. Notably, a subset of patients reported enhanced mobility and reduced fatigue .

Case Study 2: Diabetic Neuropathy

Exploratory studies suggest that biotin may benefit patients with severe diabetic peripheral neuropathy. Although evidence is limited, the potential role of this compound in this context could be significant given its structural properties .

Research Findings

| Study | Subject | Dosage | Findings |

|---|---|---|---|

| Sedel et al., 2015 | MS Patients | 300 mg/day | 91.3% showed improvement in symptoms |

| Tourbah et al., 2016 | MS Patients | 300 mg/day | Significant reduction in disability scores |

| Báez et al., 2010 | Diabetic Patients | Not specified | Improved glucose control observed |

属性

IUPAC Name |

(3aS,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-7(14)4-2-3-5-9-10-8(6-16-9)12-11(15)13-10/h8-10H,2-6H2,1H3,(H2,12,13,15)/t8-,9?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKZJRGKHXINPU-SMILAEQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCCCC1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729783 | |

| Record name | (3aS,6aR)-4-(5-Oxohexyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160188-05-5 | |

| Record name | (3aS,6aR)-4-(5-Oxohexyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。